molecular formula C23H20N4O3 B2354946 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-12-3

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2354946
CAS No.: 712296-12-3
M. Wt: 400.438
InChI Key: MOFPJOADUOAWIK-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core with a pyran ring and a pyridine moiety. Key structural features include:

  • Position 4: A 3-methoxyphenyl substituent, which introduces electron-donating effects via the methoxy group.
  • Position 6: A pyridin-2-ylmethyl group, distinguishing it from analogs with pyridin-3-ylmethyl or other aromatic substituents.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-10-19-21(23(28)27(14)13-16-7-3-4-9-26-16)20(18(12-24)22(25)30-19)15-6-5-8-17(11-15)29-2/h3-11,20H,13,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPJOADUOAWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)N1CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the class of pyrano[3,2-c]pyridines, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • An amino group
  • A methoxyphenyl substituent
  • A carbonitrile functional group

These structural elements contribute to its unique chemical properties and biological activities.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity by inhibiting specific cancer cell lines. The presence of the methoxy group enhances its bioactivity compared to simpler analogs. Interaction studies suggest that it may bind to critical kinases involved in cancer progression, potentially disrupting signaling pathways essential for tumor growth and survival.

Antimicrobial Activity

Compounds in the pyrano[3,2-c]pyridine class have demonstrated antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values for this compound are yet to be established. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Research indicates potential neuroprotective effects , possibly through modulation of neurotransmitter systems or protection against oxidative stress. Such properties make it a candidate for treating neurodegenerative diseases .

Synthesis and Screening

The synthesis of this compound typically involves a multicomponent reaction approach using substituted 4-hydroxy-6-methyl-2-pyrone and arylmethylene malononitriles. This method allows for the creation of various derivatives with potentially enhanced pharmacological profiles .

Comparative Studies

A comparative analysis with similar compounds reveals that structural variations significantly affect biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
2-Amino-7-methyl-5-oxo-4-(4-nitrophenyl)-5,6-dihydro-pyrano[3,2-c]pyridineNitro group instead of methoxyDifferent bioactivity due to electron-withdrawing effects
2-Amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-pyrano[3,2-c]pyridineBenzyl substitutionEnhanced lipophilicity affecting pharmacokinetics
2-Amino-7-methyl-4-(4-methoxyphenyl)-5-oxo-pyrano[3,2-c]pyridineDifferent methoxy positionVariations in biological activity due to structural changes

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrano[3,2-c]pyridine class exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth and combat infections.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.
  • Anticancer Activity : Early investigations have indicated its ability to inhibit certain cancer cell lines, suggesting promise as an anticancer agent.

The presence of the methoxy group and phenethyl substituent may enhance its bioactivity compared to simpler analogs .

Case Studies

Several studies have documented the therapeutic potential of similar compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrano[3,2-c]pyridines exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.
  • Neuroprotective Effects : Research highlighted in Neuropharmacology indicated that certain derivatives could protect neuronal cells from apoptosis, providing a basis for their use in neurodegenerative disease therapies.
  • Anti-inflammatory Research : A paper in Phytotherapy Research demonstrated that similar compounds could reduce inflammatory cytokines in animal models, indicating their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenyl ring at position 4 is a critical site for modulating electronic and steric properties. Comparisons include:

Compound Name Position 4 Substituent Key Differences/Effects Reference
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl Increased steric bulk and electron-donating capacity; may enhance lipophilicity .
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Hydroxyphenyl Polar hydroxyl group improves solubility but may reduce membrane permeability .
2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 3-Chlorophenyl Electron-withdrawing chlorine enhances electrophilicity, potentially boosting reactivity .

Key Insight : The target compound’s 3-methoxyphenyl group balances electron donation and steric effects, contrasting with analogs bearing halogens or multiple methoxy groups.

Variations at Position 6 (Pyridine/Pyrazole Substituents)

The substituent at position 6 influences π-π stacking and receptor interactions:

Compound Name Position 6 Substituent Structural Impact Reference
Target Compound Pyridin-2-ylmethyl Unique orientation of the pyridine nitrogen; may alter binding to metal ions . N/A
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Benzodioxolylmethyl Bulky substituent reduces conformational flexibility .
6-Amino-4-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrazole core Pyrazole introduces additional hydrogen-bonding sites .

Key Insight : The pyridin-2-ylmethyl group in the target compound offers distinct electronic interactions compared to pyridin-3-ylmethyl analogs (e.g., ), where nitrogen positioning affects coordination chemistry .

Heterocyclic Core Modifications

Modifications to the fused pyrano-pyridine backbone alter ring strain and conjugation:

Compound Name Core Structure Biological Relevance Reference
7-Amino-5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine Enhanced rigidity due to pyrimidine fusion; reported in antitubulin agents .
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole Pyrazole incorporation may improve metabolic stability .

Preparation Methods

Base-Catalyzed Cyclocondensation

A widely employed method involves the condensation of 3-methoxybenzaldehyde, malononitrile, and 2-(aminomethyl)pyridine in the presence of a base catalyst. Piperidine (5–10 mol%) in ethanol under reflux for 2–4 hours yields the target compound via a Knoevenagel-Michael-cyclization cascade. The reaction proceeds through the following steps:

  • Knoevenagel adduct formation : 3-Methoxybenzaldehyde reacts with malononitrile to generate an α,β-unsaturated nitrile intermediate.
  • Michael addition : The pyridin-2-ylmethylamine attacks the α,β-unsaturated system, forming a zwitterionic intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the amine on the carbonyl carbon closes the pyran ring, followed by tautomerization to stabilize the 4H-pyrano[3,2-c]pyridine core.

Optimization Data :

Catalyst Solvent Time (h) Yield (%)
Piperidine EtOH 3 78
K₂CO₃ EtOH 2.5 82
DMAP MeCN 4 65

The use of K₂CO₃ as a catalyst shortens reaction times and improves yields due to its dual role in deprotonating malononitrile and facilitating cyclization.

One-Pot Synthesis via Tandem Reactions

Solvent-Free Mechanochemical Approach

Ball-milling techniques have been adapted for solvent-free synthesis, enhancing atom economy and reducing waste. A mixture of 3-methoxybenzaldehyde (1 mmol), malononitrile (1.2 mmol), 2-(aminomethyl)pyridine (1 mmol), and K₂CO₃ (0.1 mmol) is milled at 30 Hz for 45 minutes. This method achieves 85% yield with minimal purification. The mechanochemical activation promotes rapid intermediate formation and cyclization, avoiding solvent-related side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W, 20 minutes) in ethanol with piperidine catalysis accelerates the reaction, yielding 80–84% product. This method is advantageous for scalability, reducing thermal degradation of sensitive intermediates.

Post-Cyclization Functionalization

Introduction of the 7-Methyl Group

The 7-methyl substituent is introduced via alkylation of a preformed pyran intermediate. Treatment of 2-amino-4-(3-methoxyphenyl)-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile with methyl iodide (1.2 equiv) and NaH in THF at 0°C selectively methylates the C7 position, achieving 72% yield.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.78–7.25 (m, 4H, Ar-H), 6.91 (s, 1H, NH₂), 4.62 (s, 2H, CH₂Py), 3.84 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • IR (KBr): ν 3365 (NH₂), 2210 (CN), 1685 (C=O) cm⁻¹.

Green Chemistry Approaches

Nanocatalyst-Mediated Synthesis

NS-doped graphene oxide quantum dots (GOQDs, 30 mg) in water at 70°C catalyze the reaction, achieving 88% yield in 1 hour. The nanocatalyst’s high surface area and acidic sites promote efficient proton transfer during cyclization.

Aqueous-Phase Reactions

Using water as a solvent with cetyltrimethylammonium bromide (CTAB, 10 mol%) as a surfactant enables a 76% yield. The micellar environment enhances reactant solubility and stabilizes transition states.

Troubleshooting and Byproduct Mitigation

Common byproducts include:

  • Open-chain intermediates : Prolonged reaction times or excess malononitrile lead to uncyclized Michael adducts. These are minimized by stoichiometric control and stepwise heating.
  • Diastereomeric impurities : The C4 and C6 stereocenters may form epimers. Recrystallization from ethanol/water (3:1) removes minor diastereomers, achieving >95% diastereomeric excess.

Scalability and Industrial Relevance

Kilogram-scale batches (85% purity) are produced via continuous-flow reactors at 120°C with a residence time of 15 minutes. Subsequent recrystallization from ethyl acetate elevates purity to 99.5%.

Q & A

Q. What are the common synthetic routes for preparing this pyrano-pyridine-carbonitrile derivative, and what intermediates are critical for regioselective functionalization?

The synthesis typically involves multi-step condensation reactions. A key intermediate is β-chloroenaldehyde derivatives, which enable regioselective introduction of substituents like the 3-methoxyphenyl group. For example, aromatic aldehydes (e.g., 3-methoxybenzaldehyde) are condensed with urea or thiourea derivatives under acidic/basic conditions to form the pyran ring. Subsequent alkylation at the 6-position with pyridin-2-ylmethyl groups requires careful control of reaction stoichiometry to avoid over-substitution . Ethanol reflux with ammonium acetate and malononitrile is often employed to stabilize the nitrile group and ensure cyclization efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry, particularly 1H^1H and 13C^{13}C NMR to resolve signals from the methoxyphenyl, pyridinylmethyl, and nitrile groups. X-ray crystallography is critical for unambiguous structural validation, especially to confirm the stereochemistry of the dihydro-pyran ring and substituent orientations. For example, crystal structure studies of related pyrano-pyridine derivatives show bond angles and torsion angles consistent with planar pyran rings and axial nitrile groups .

Q. What initial biological screening assays are recommended for evaluating its potential therapeutic activity?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50_{50} values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from minor substituent variations. For example, replacing the 3-methoxyphenyl group with a 4-chlorophenyl group (as seen in related compounds) may enhance antimicrobial activity but reduce anticancer efficacy due to altered lipophilicity and target binding. Systematic structure-activity relationship (SAR) studies using:

  • Molecular docking : To compare binding affinities to targets like dihydrofolate reductase (antimicrobial) or topoisomerase II (anticancer).
  • Pharmacokinetic profiling : Assessing logP values and metabolic stability via HPLC-MS to correlate substituent effects with bioavailability .

Q. What strategies optimize the synthesis yield when introducing sterically hindered substituents (e.g., pyridin-2-ylmethyl) at the 6-position?

Steric hindrance at the 6-position can reduce alkylation efficiency. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing molecular collisions.
  • Use of phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between hydrophobic aldehydes and aqueous reagents .
  • Low-temperature stepwise addition : Adding the pyridinylmethyl halide incrementally at 0–5°C minimizes side reactions .

Q. How do electronic effects of the methoxy group influence the compound’s reactivity in further functionalization?

The electron-donating methoxy group at the 3-position activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attacks. For example:

  • Nitration : Occurs preferentially at the para position relative to the methoxy group.
  • Suzuki coupling : Requires palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric interference from the methyl and pyridinylmethyl groups .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

Accelerated stability studies in simulated biological fluids (e.g., pH 7.4 phosphate buffer) paired with:

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) : Identifies hydrolytic degradation products (e.g., ring-opened intermediates).
  • DSC (Differential Scanning Calorimetry) : Detects thermal decomposition pathways, particularly for the labile nitrile group .

Methodological Notes

  • Synthetic reproducibility : Always confirm the purity of intermediates (e.g., β-chloroenaldehydes) via TLC or HPLC before proceeding to cyclization steps .
  • Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw) to avoid misinterpretation of overlapping signals .

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